molecular formula C18H22ClNO2 B1292805 (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride CAS No. 1038924-71-8

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

Cat. No.: B1292805
CAS No.: 1038924-71-8
M. Wt: 319.8 g/mol
InChI Key: YDSBMWIJMJQNKE-YNDBEVAQSA-N
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Description

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride is a chiral compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.826 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology.

Scientific Research Applications

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the reaction of N-benzyl glycine ethyl ester with (S)-epichlorohydrin to yield a chlorohydrin intermediate. This intermediate is then converted to an amino epoxide using potassium carbonate in DMF at elevated temperatures . The key step involves the intramolecular oxirane ring opening, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
  • (2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
  • (2S,4R)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

Uniqueness

The uniqueness of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride lies in its specific stereochemistry, which can result in distinct biological and chemical properties compared to its stereoisomers. This makes it valuable for research and development in various scientific fields.

Properties

IUPAC Name

(2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H/t13-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSBMWIJMJQNKE-YNDBEVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
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(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
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